

## 11-Oxomogroside II A2 CAS number and molecular formula

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Compound of Interest

Compound Name: 11-Oxomogroside II A2

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## An In-depth Technical Guide to 11-Oxomogroside II A2

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

11-Oxomogroside II A2 is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, which is recognized for its intense sweetness and potential therapeutic properties, 11-Oxomogroside II A2 is a compound of interest for further scientific investigation. This technical guide provides a comprehensive overview of the current knowledge on 11-Oxomogroside II A2, including its chemical identity, physicochemical properties, and known biological activities. Detailed experimental protocols for the analysis of related compounds and potential signaling pathways are also presented to facilitate future research and drug development efforts.

### **Chemical Identity and Physicochemical Properties**

**11-Oxomogroside II A2** is a specific mogroside isolated from Luo Han Guo (Siraitia grosvenorii). Its chemical structure and properties are summarized in the table below.



Property	Value	Reference
CAS Number	2170761-37-0	[1]
Molecular Formula	C42H70O14	[1]
Molecular Weight	799.00 g/mol	
Synonyms	11-Dehydroxy-mogroside IIA2 O-rhamnoside	[1]

#### **Spectroscopic Data**

The structural elucidation of **11-Oxomogroside II A2** has been achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

Mass Spectrometry: The ESI-TOF mass spectrum of Mogroside II A2 shows a [M-H]<sup>-</sup> ion at m/z 799.4817, which corresponds to the molecular formula C42H72O14.[2]

NMR Spectroscopy: The complete <sup>1</sup>H and <sup>13</sup>C NMR assignments for Mogroside II A2 in CD3OD have been reported and are detailed below.[2]



Position	<sup>13</sup> C Chemical Shift (ppm)	<sup>1</sup> H Chemical Shift (ppm)
Aglycone		
1	38.5	1.45 (m), 1.13 (m)
2	27.5	1.90 (m), 1.75 (m)
3	90.5	3.21 (dd, J=11.5, 4.5 Hz)
4	40.0	
5	53.0	1.45 (m)
6	23.0	2.42 (m), 2.15 (m)
7	29.0	1.80 (m), 1.60 (m)
8	49.0	2.50 (m)
9	48.0	
10	38.0	
11	212.0	_
12	50.0	2.30 (d, J=16.0 Hz), 2.10 (d, J=16.0 Hz)
13	48.0	
14	49.0	_
15	33.0	1.50 (m), 1.25 (m)
16	28.0	1.85 (m), 1.65 (m)
17	45.0	2.20 (m)
18	17.0	0.86 (s)
19	20.0	1.18 (s)
20	37.0	
21	18.0	0.96 (d, J=6.5 Hz)
22	35.0	1.60 (m)



23	28.0	1.55 (m)
24	76.0	3.85 (m)
25	73.0	
26	30.0	1.25 (s)
27	31.0	1.28 (s)
28	29.0	1.05 (s)
29	28.5	1.10 (s)
30	18.5	0.97 (s)
Glc I (at C-3)		
1'	105.0	4.45 (d, J=7.5 Hz)
2'	75.0	3.25 (m)
3'	78.0	3.40 (m)
4'	72.0	3.30 (m)
5'	78.0	3.35 (m)
6'	63.0	3.80 (m), 3.65 (m)
Glc II (at C-24)		
1"	104.5	4.50 (d, J=8.0 Hz)
2"	75.5	3.30 (m)
3"	78.5	3.45 (m)
4"	72.5	3.35 (m)
5"	78.5	3.40 (m)
6"	63.5	3.85 (m), 3.70 (m)



# **Biological Activities and Potential Therapeutic Applications**

While specific biological activity data for **11-Oxomogroside II A2** is limited, the broader class of mogrosides from Siraitia grosvenorii has been reported to possess several beneficial properties, including antioxidant, antiglycation, and hepatoprotective effects.

#### **Antioxidant and Antiglycation Activities**

A study on a mogroside extract from S. grosvenorii fruits, which contained  $0.32 \pm 0.14$  g/100 g of Mogroside II A2, demonstrated considerable peroxyl radical-scavenging activity and potent antiglycative activities.[3] The extract was shown to alleviate glucose-mediated protein glycoxidation and crosslinking in vitro, suggesting its potential as an agent for managing diabetes and its complications.[3]

#### **Hepatoprotective Activity**

Although not specifically tested on **11-Oxomogroside II A2**, other mogrosides isolated from S. grosvenorii have exhibited hepatoprotective effects. For instance, in a study evaluating fifteen different cucurbitane glycosides, some compounds showed significant hepatoprotective activities in a hydrogen peroxide-induced liver damage model using ALM-12 cells. This suggests that mogrosides as a class of compounds warrant further investigation for their potential in preventing hepatic diseases.

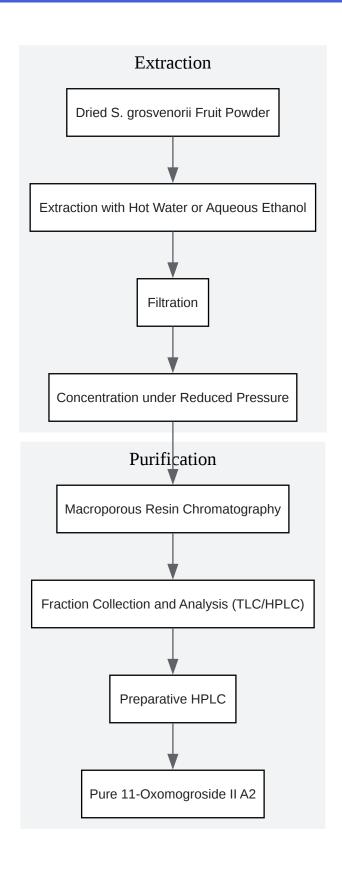
#### **Experimental Protocols**

Detailed experimental protocols for the isolation and biological evaluation of **11- Oxomogroside II A2** are not yet published. However, the following methodologies for the general extraction of mogrosides and for conducting relevant biological assays can be adapted for research on this specific compound.

#### General Isolation and Purification of Mogrosides

The following workflow outlines a general procedure for the extraction and purification of mogrosides from Siraitia grosvenorii fruits.





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Caption: General workflow for the isolation of **11-Oxomogroside II A2**.



#### **In Vitro Antioxidant Activity Assays**

- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Mix various concentrations of the test compound (11-Oxomogroside II A2) with the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of scavenging activity.
- Prepare ABTS radical cation (ABTS•+) stock solution by reacting ABTS aqueous solution with potassium persulfate and incubating in the dark at room temperature for 12-16 hours.
- Dilute the ABTS++ stock solution with a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
- Mix various concentrations of the test compound with the diluted ABTS•+ solution.
- After 6 minutes, measure the absorbance at 734 nm.
- Calculate the percentage of scavenging activity.

#### In Vitro Hepatoprotective Activity Assay

The following protocol is a general method for assessing hepatoprotective activity against oxidative stress-induced cell damage.

- Cell Culture: Culture a suitable liver cell line (e.g., HepG2, AML12) in appropriate media.
- Induction of Cell Damage: Expose the cells to an inducing agent such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), carbon tetrachloride (CCl<sub>4</sub>), or acetaminophen to induce cytotoxicity.[4]
- Treatment: Treat the cells with various concentrations of 11-Oxomogroside II A2 prior to or concurrently with the inducing agent.



- Cell Viability Assay: Assess cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH).
- Biochemical Analysis: Measure relevant biomarkers of liver function, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in the cell culture medium.

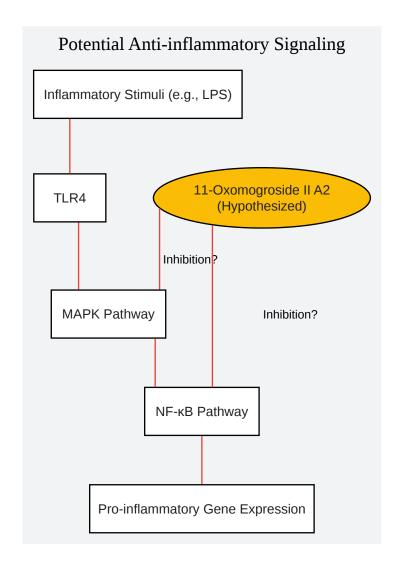
#### **Potential Signaling Pathways**

While no studies have directly investigated the signaling pathways modulated by **11- Oxomogroside II A2**, research on other mogrosides and structurally related triterpenoids suggests potential involvement in key inflammatory and antioxidant pathways.

#### NF-κB and MAPK Signaling Pathways

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are central to the inflammatory response. Some natural compounds have been shown to exert anti-inflammatory effects by inhibiting these pathways. For example, Picroside II, another triterpenoid glycoside, has been shown to suppress NLRP3 inflammasome activation via the MAPK/NF-kB signaling pathway.[5] Given the anti-inflammatory properties reported for the broader class of mogrosides, it is plausible that **11-Oxomogroside II A2** may also modulate these pathways. Further research is required to confirm this hypothesis.





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Caption: Hypothesized inhibitory effect of **11-Oxomogroside II A2** on inflammatory signaling pathways.

#### **Future Directions**

The current body of knowledge on **11-Oxomogroside II A2** is still in its early stages. Future research should focus on:

Comprehensive Biological Screening: A thorough evaluation of the pharmacological activities
of purified 11-Oxomogroside II A2, including its antioxidant, anti-inflammatory, anti-diabetic,
and anti-cancer properties.



- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by 11-Oxomogroside II A2.
- In Vivo Studies: Validation of the in vitro findings through well-designed animal studies to assess the efficacy and safety of this compound.
- Pharmacokinetic and Bioavailability Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of 11-Oxomogroside II A2 to determine its potential as a therapeutic agent.

#### Conclusion

**11-Oxomogroside II A2** represents a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. This technical guide has summarized the available data on its chemical properties and provides a framework for future research. Further in-depth studies are warranted to fully uncover the therapeutic potential of this and other related mogrosides.

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